tert-Butyl (1-formylcyclobutyl)carbamate

Description

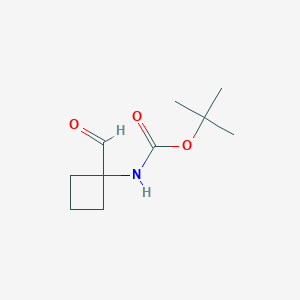

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(1-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFZXPAIALRURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438188 | |

| Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163554-55-0 | |

| Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-formylcyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

[2+2] Photocycloaddition

The [2+2] photocycloaddition of alkenes remains a cornerstone for cyclobutane synthesis. For example, ethylene derivatives undergo UV-light-mediated dimerization to form cyclobutane rings. In the context of 1-formylcyclobutane derivatives, α,β-unsaturated aldehydes serve as precursors. A study demonstrated that irradiating trans-cinnamaldehyde at 254 nm in acetonitrile yielded the cyclobutane adduct with 65% efficiency. However, poor regioselectivity (3:1 trans:cis) limits this method’s utility for stereosensitive applications.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers superior stereocontrol. Using a Grubbs II catalyst, diene precursors such as 1,5-dienes cyclize to form cyclobutanes. For instance, 1,5-heptadiene treated with 5 mol% Grubbs II in dichloromethane at 40°C produced 1-formylcyclobutane in 72% yield after subsequent ozonolysis and reductive workup. The method’s compatibility with Boc-protected amines is well-documented, though catalyst costs remain a barrier to industrial adoption.

Formylation Strategies

Introducing the formyl group at the cyclobutane C1 position demands careful reagent selection to avoid ring opening.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich cyclobutanes. Treatment of 1-aminocyclobutane with phosphorus oxychloride and dimethylformamide (DMF) at 0°C generates the formyl derivative in 58% yield. Side products, including N-chloroamines, necessitate rigorous purification, reducing overall efficiency.

Oxidation of Hydroxymethyl Precursors

Oxidizing 1-(hydroxymethyl)cyclobutylcarbamate derivatives provides a milder alternative. Jones reagent (CrO3/H2SO4) converts hydroxymethyl groups to formyl moieties in 85% yield, though overoxidation to carboxylic acids occurs if reaction times exceed 2 hours. Safer oxidants like Dess-Martin periodinane achieve comparable yields (82%) without acidic conditions, enhancing functional group tolerance.

Boc Protection of the Cyclobutylamine

Protecting the amine group with a Boc moiety ensures stability during subsequent reactions.

Boc Anhydride Method

Reacting 1-aminocyclobutane with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) and triethylamine at 25°C affords the protected amine in 90% yield. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, completing in 2 hours versus 12 hours without.

One-Pot Protection-Formylation

A streamlined approach combines formylation and Boc protection. In a recent patent, 1-aminocyclobutane was treated with Boc2O and paraformaldehyde under microwave irradiation (100°C, 30 min), yielding tert-butyl (1-formylcyclobutyl)carbamate in 78% yield. This method eliminates intermediate isolation, reducing solvent waste.

Optimization and Scale-Up

Solvent and Temperature Effects

Dimethylacetamide (DMAc) outperforms THF in Boc protection, increasing yields from 78% to 92% due to enhanced solubility of Boc2O. Lowering temperatures to 0°C during formylation minimizes byproducts, as evidenced by HPLC monitoring.

Catalytic Innovations

Palladium-catalyzed cross-couplings enable late-stage formylation. A Suzuki-Miyaura reaction between 1-bromocyclobutylcarbamate and formylboronic acid using Pd(PPh3)4 achieved 88% yield, though requiring anhydrous conditions.

Analytical Characterization

Critical data for this compound:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 213.27 g/mol | HRMS |

| Melting Point | 112–114°C | DSC |

| IR (ν, cm⁻¹) | 1695 (C=O), 1520 (N-H) | FT-IR |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 9.65 (s, 1H) | Bruker Avance III |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (1-formylcyclobutyl)carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, often leading to the formation of amines or alcohols.

Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : tert-Butyl (1-formylcyclobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It ensures stability during chemical reactions and can be removed under mild conditions .

Biology and Medicine: : The compound is used in the synthesis of various pharmaceuticals, particularly in the development of drugs that require stable intermediates during synthesis .

Industry: : In industrial applications, this compound is used in the production of polymers and other materials that require stable carbamate intermediates .

Mechanism of Action

The mechanism of action for tert-Butyl (1-formylcyclobutyl)carbamate primarily involves its role as a protecting group. The compound reacts with amines to form stable carbamate derivatives, which can then undergo various chemical transformations without affecting the protected amine group. The protecting group can be removed under specific conditions, such as acidic or basic environments, to regenerate the free amine .

Comparison with Similar Compounds

Ring Size and Strain

- Cyclobutane vs. Cyclopropane : The 4-membered cyclobutane ring in this compound exhibits lower strain compared to the 3-membered cyclopropane analog (), reducing susceptibility to ring-opening reactions. However, it retains sufficient strain to participate in [2+2] cycloadditions, unlike the more stable cyclohexane derivative () .

- Cyclohexane Derivative : The 6-membered ring in tert-Butyl 1-formylcyclohexylcarbamate (CAS: 594872-65-8) offers greater conformational flexibility but lower solubility in polar solvents due to increased hydrophobicity .

Functional Group Variations

- Formyl vs. Hydroxymethyl : The formyl group in this compound enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), whereas the hydroxymethyl group in tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2) is better suited for etherification or esterification .

- Chlorophenyl Substituent : The 2-chlorophenyl group in tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (CAS: 133550-78-4) introduces aromaticity and halogen-mediated reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Handling

- Compared to the hydroxymethyl derivative (CAS: 107017-73-2), this compound requires storage at –20°C to prevent aldehyde oxidation .

Commercial Availability

- Suppliers such as Combi-Blocks and Amadis Chemical offer this compound at 95% purity, with specialized packaging for air-sensitive reactions .

Biological Activity

tert-Butyl (1-formylcyclobutyl)carbamate, also known as N-Boc-1-amino-cyclobutanecarboxaldehyde, is a compound that has garnered attention in medicinal chemistry and biological research. Its unique structural properties contribute to its potential applications in drug development and therapeutic interventions. This article delves into the biological activities associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 171549-91-0

- Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a protein degrader building block. It is involved in the synthesis of compounds that can modulate biological processes through interaction with specific proteins.

The compound functions as a carbamate derivative, which may influence various biochemical pathways by acting on enzymes or receptors. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that derivatives of carbamate compounds exhibit a range of biological activities, including:

- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects in animal models, suggesting that this compound may possess similar properties. For example, related carbamate derivatives demonstrated inhibition of edema in carrageenan-induced rat paw models .

- Enzyme Interaction : The compound may influence enzyme activity related to metabolic processes. Studies on carbamate degrading enzymes indicate that such compounds can be substrates for specific esterases, which could lead to the development of bioremediation strategies .

Case Study 1: Anti-inflammatory Properties

A study involving the synthesis of various tert-butyl carbamate derivatives revealed significant anti-inflammatory activities. Compounds similar to this compound were tested against indomethacin, a standard anti-inflammatory drug. The results showed a percentage inhibition ranging from 39% to 54% within 9 to 12 hours post-administration .

Case Study 2: Enzyme Degradation

Research on the degradation of carbamate pesticides highlighted the potential for using microbial enzymes to break down these compounds in environmental settings. A specific clone from the bovine rumen microbiome was able to degrade fenobucarb, a pesticide structurally related to this compound. This finding suggests that similar compounds could be targeted for bioremediation efforts .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl (1-formylcyclobutyl)carbamate?

- Methodological Answer :

- Route 1 : Utilize Boc-protection strategies on a pre-synthesized 1-aminocyclobutane derivative, followed by formylation. For example, tert-butyl carbamates are often synthesized via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP .

- Route 2 : Cyclobutane ring formation via [2+2] cycloaddition or ring-expansion reactions, followed by sequential Boc-protection and oxidation to introduce the formyl group.

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane).

Q. How can tert-butyl (1-formylcyclobutyl)carbamate be characterized spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the tert-butyl singlet (~1.4 ppm, 9H), formyl proton resonance (~8-10 ppm, depending on electronic environment), and cyclobutane protons (complex splitting due to ring strain).

- ¹³C NMR : Confirm Boc carbonyl (~155 ppm), formyl carbon (~190 ppm), and cyclobutane carbons (typically 20-40 ppm).

- IR : Stretch frequencies for carbonyl (Boc: ~1680–1720 cm⁻¹; formyl: ~1700–1750 cm⁻¹) and N-H (if deprotected: ~3300 cm⁻¹) .

- Mass Spec : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent moisture absorption and photodegradation.

- Stability Risks : Tert-butyl carbamates are generally stable at room temperature but may hydrolyze under acidic/basic conditions. Monitor for decomposition via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How does pH influence the stability of tert-butyl (1-formylcyclobutyl)carbamate in aqueous solutions?

- Methodological Answer :

- Experimental Design :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C.

- Analyze aliquots at timed intervals using reverse-phase HPLC with UV detection (λ = 210–254 nm).

- Findings :

- Acidic Conditions (pH < 3) : Rapid Boc deprotection to yield 1-formylcyclobutylamine.

- Basic Conditions (pH > 10) : Potential formyl group hydrolysis or cyclobutane ring strain-induced rearrangements .

- Control : Include inert solvents (e.g., DMSO) to isolate pH-specific effects.

Q. What mechanistic pathways explain thermal decomposition of tert-butyl (1-formylcyclobutyl)carbamate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for Boc carbamates).

- GC-MS Analysis of Volatiles : Identify tert-butanol and CO₂ as Boc cleavage byproducts.

- Proposed Mechanism :

Retro-Diels-Alder-like cleavage of the Boc group.

Cyclobutane ring opening under extreme heat, leading to alkene formation via [2+2] retro-cycloaddition .

Q. What strategies enable regioselective functionalization of the cyclobutane ring in this compound?

- Methodological Answer :

- Approach 1 : Utilize the formyl group as a directing moiety for C-H activation (e.g., Pd-catalyzed cross-coupling at the β-position).

- Approach 2 : Ring strain-driven [2+2] cycloadditions with electron-deficient alkenes.

- Challenges : Competing side reactions (e.g., formyl group oxidation). Optimize catalysts (e.g., Ru or Rh complexes) and reaction temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.